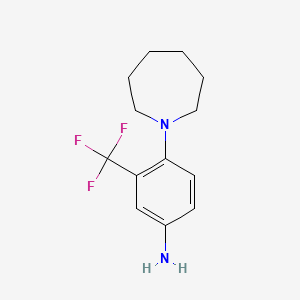

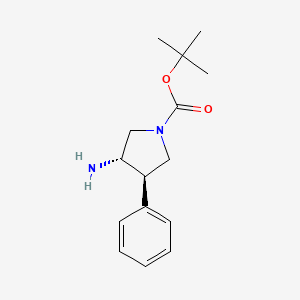

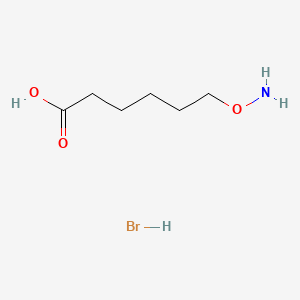

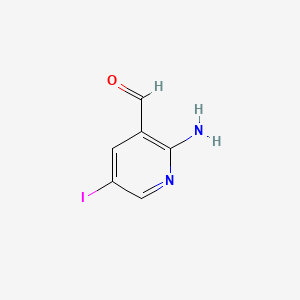

![molecular formula C13H22N2O B1285598 N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine CAS No. 885530-72-3](/img/structure/B1285598.png)

N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine is a chemical compound that is structurally related to various compounds with pharmacological properties. It contains an aminoethyl side chain attached to a methoxyphenyl moiety, and the presence of diethylamine suggests potential for interaction with biological systems, possibly as a ligand for receptors or as an intermediate in the synthesis of more complex molecules.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 2-[1-(m-methoxyphenyl)-2-cyclohexen-1-yl]-N,N-dimethyl-ethylamine, a compound with analgesic properties, involves several steps including C-alkylation, reduction, and elimination reactions . Although the target molecule in this study is not identical to N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine, the methodologies employed could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine can be inferred from related compounds. For example, the structure of 2-hydroxy-N,N-bis(2-aminoethyl)ethylamine was confirmed by spectral characterization . Such techniques could be applied to determine the structure of N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The chemical reactivity of N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine can be speculated based on similar compounds. For instance, the synthesis and dopamine receptor affinities of various N,N-dialkyl derivatives of 2-(4-fluoro-3-hydroxyphenyl)ethylamine suggest that modifications on the nitrogen atoms can significantly alter the binding affinities to receptors . This implies that N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine could also undergo reactions that modify its nitrogen groups, potentially altering its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine would likely include its solubility, melting point, and stability, which are important for its handling and application in research or pharmaceutical development. These properties are not directly reported in the provided papers, but similar compounds, such as 2-(5-methoxythiophen-3-yl)ethylamines, have been synthesized and evaluated for their receptor affinities, indicating that the compound may also have significant biological activity .

Applications De Recherche Scientifique

Analytical Methods and Applications

Analytical Methods for Psychoactive N,N-dialkylated Tryptamines This paper provides an overview of analytical methodologies for the detection and characterization of N,N-dialkylated tryptamine derivatives, which can induce altered states of consciousness. While it primarily focuses on detection technologies and the structural modifications of these derivatives, it may indirectly highlight the importance of analyzing the nature and effects of various substituents, including N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine (Brandt & Martins, 2010).

Biological Pathways and Metabolic Processes

Methionine Salvage and S-adenosylmethionine This paper discusses the roles of methionine and S-adenosylmethionine (SAM) in various essential metabolic pathways in plants, including their connection to sulfur assimilation, amino acid networks, and the production of SAM. The paper might provide insights into how compounds like N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine could interact with or influence these pathways (Sauter et al., 2013).

Understanding Methionine Content in Plants This review elaborates on the factors regulating methionine content in plants, discussing the significance of methionine and its primary metabolite, SAM, in plant cells. The paper may provide contextual information on the metabolic importance of compounds structurally related to methionine or SAM, possibly including N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine (Amir, 2010).

Pharmacological and Toxicological Aspects

Methionine Dependency and Cancer Growth Control The paper reviews the role of methionine restriction in controlling cancer growth, specifically in cancers that are dependent on methionine for survival and proliferation. Understanding the metabolic pathways and the role of amino acids like methionine can provide a backdrop against which the effects of structurally similar compounds can be compared or studied (Cavuoto & Fenech, 2012).

Safety and Hazards

The safety information for “N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine” indicates that it may be harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: Call a poison center or doctor/physician if you feel unwell .

Propriétés

IUPAC Name |

N,N-diethyl-1-(3-methoxyphenyl)ethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O/c1-4-15(5-2)13(10-14)11-7-6-8-12(9-11)16-3/h6-9,13H,4-5,10,14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSWKHRJTLVBAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(CN)C1=CC(=CC=C1)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.